molecular formula C15H14N4O2S B11358893 5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11358893
M. Wt: 314.4 g/mol
InChI Key: RRNROGINASMKPT-UHFFFAOYSA-N
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Description

5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable dithiocarbamate with hydrazine under reflux conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate α-haloketone with an amide.

    Coupling of the Rings: The phenyl ring, thiadiazole ring, and oxazole ring are then coupled together using a series of condensation reactions, often involving reagents such as phosphorus oxychloride (POCl3) and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl2, Br2), nucleophiles (e.g., NH3, OH-), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The unique structure of the compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, providing a versatile tool for chemists.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2-oxazole-3-carboxamide: Lacks the thiadiazole ring, which may affect its biological activity and chemical reactivity.

    N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide:

Uniqueness

5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

5-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-2-6-13-17-18-15(22-13)16-14(20)11-9-12(21-19-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,18,20)

InChI Key

RRNROGINASMKPT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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